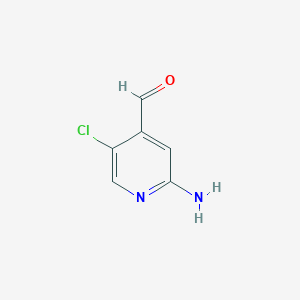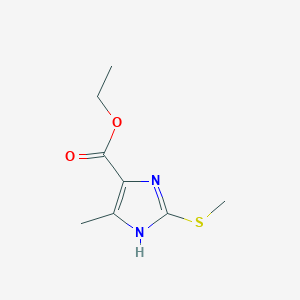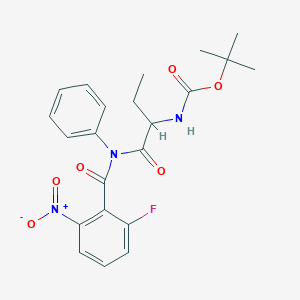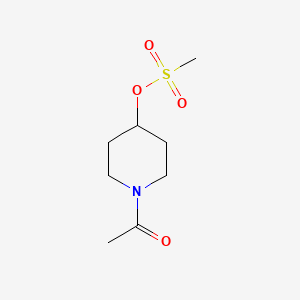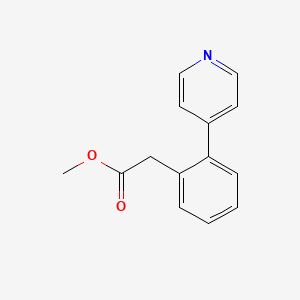
Methyl 2-(2-(pyridin-4-yl)phenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2-(pyridin-4-yl)phenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyridine ring attached to a phenyl group, which is further connected to an acetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(pyridin-4-yl)phenyl)acetate typically involves the esterification of 2-(2-(pyridin-4-yl)phenyl)acetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also reduces the risk of human error and enhances the safety of the process.
化学反応の分析
Types of Reactions
Methyl 2-(2-(pyridin-4-yl)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: 2-(2-(pyridin-4-yl)phenyl)acetic acid.
Reduction: 2-(2-(pyridin-4-yl)phenyl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
科学的研究の応用
Methyl 2-(2-(pyridin-4-yl)phenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Methyl 2-(2-(pyridin-4-yl)phenyl)acetate involves its interaction with specific molecular targets. The pyridine ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Methyl 2-(pyridin-4-yl)acetate
- Methyl 2-(2-methyl-4-phenyl-1,3-dioxolan-2-yl)acetate
- 2-(2-(pyridin-3-yl)thiazol-4-yl)acetic acid ethyl ester
Uniqueness
Methyl 2-(2-(pyridin-4-yl)phenyl)acetate is unique due to the presence of both a pyridine ring and a phenyl group, which can enhance its chemical reactivity and binding properties. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C14H13NO2 |
|---|---|
分子量 |
227.26 g/mol |
IUPAC名 |
methyl 2-(2-pyridin-4-ylphenyl)acetate |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)10-12-4-2-3-5-13(12)11-6-8-15-9-7-11/h2-9H,10H2,1H3 |
InChIキー |
RNEUIDSUQUBAQA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1=CC=CC=C1C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


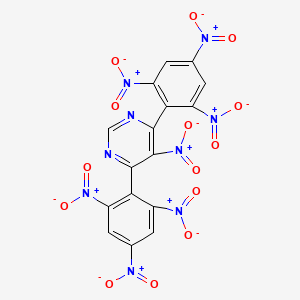
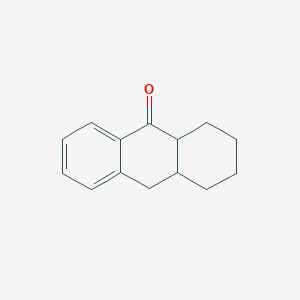
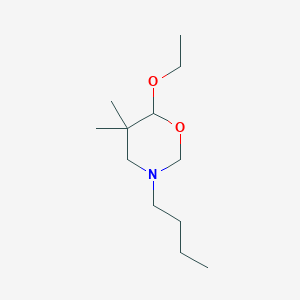

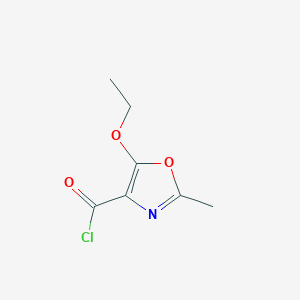
![2-[(2-Bromophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B13990201.png)

